molecular formula C15H15ClN4OS2 B11072800 [1,3,4]Thiadiazolo[2,3-c][1,2,4]triazin-4-one, 3-tert-butyl-7-(4-chlorobenzylsulfanyl)-

[1,3,4]Thiadiazolo[2,3-c][1,2,4]triazin-4-one, 3-tert-butyl-7-(4-chlorobenzylsulfanyl)-

Cat. No.: B11072800
M. Wt: 366.9 g/mol
InChI Key: VSQIIRRUZXDQOD-UHFFFAOYSA-N
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Description

3-(TERT-BUTYL)-7-[(4-CHLOROBENZYL)SULFANYL]-4H-[1,3,4]THIADIAZOLO[2,3-C][1,2,4]TRIAZIN-4-ONE is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a tert-butyl group, a chlorobenzyl sulfanyl group, and a thiadiazolo triazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(TERT-BUTYL)-7-[(4-CHLOROBENZYL)SULFANYL]-4H-[1,3,4]THIADIAZOLO[2,3-C][1,2,4]TRIAZIN-4-ONE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate thiosemicarbazide derivatives under acidic or basic conditions.

    Introduction of the Tert-Butyl Group: This step often involves the use of tert-butyl halides in the presence of a strong base to facilitate nucleophilic substitution.

    Attachment of the Chlorobenzyl Sulfanyl Group: This is typically done via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable thiol derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(TERT-BUTYL)-7-[(4-CHLOROBENZYL)SULFANYL]-4H-[1,3,4]THIADIAZOLO[2,3-C][1,2,4]TRIAZIN-4-ONE can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(TERT-BUTYL)-7-[(4-CHLOROBENZYL)SULFANYL]-4H-[1,3,4]THIADIAZOLO[2,3-C][1,2,4]TRIAZIN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(TERT-BUTYL)-7-[(4-CHLOROBENZYL)SULFANYL]-4H-[1,3,4]THIADIAZOLO[2,3-C][1,2,4]TRIAZIN-4-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or modulating the activity of these targets. The pathways involved may include oxidative stress pathways, where the compound acts as an antioxidant or pro-oxidant depending on the context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(TERT-BUTYL)-7-[(4-METHYLBENZYL)SULFANYL]-4H-[1,3,4]THIADIAZOLO[2,3-C][1,2,4]TRIAZIN-4-ONE
  • 3-(TERT-BUTYL)-7-[(4-FLUOROBENZYL)SULFANYL]-4H-[1,3,4]THIADIAZOLO[2,3-C][1,2,4]TRIAZIN-4-ONE

Uniqueness

The presence of the chlorobenzyl group in 3-(TERT-BUTYL)-7-[(4-CHLOROBENZYL)SULFANYL]-4H-[1,3,4]THIADIAZOLO[2,3-C][1,2,4]TRIAZIN-4-ONE imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential biological activity. This distinguishes it from similar compounds with different substituents on the benzyl group.

Properties

Molecular Formula

C15H15ClN4OS2

Molecular Weight

366.9 g/mol

IUPAC Name

3-tert-butyl-7-[(4-chlorophenyl)methylsulfanyl]-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

InChI

InChI=1S/C15H15ClN4OS2/c1-15(2,3)11-12(21)20-13(18-17-11)23-14(19-20)22-8-9-4-6-10(16)7-5-9/h4-7H,8H2,1-3H3

InChI Key

VSQIIRRUZXDQOD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C2N(C1=O)N=C(S2)SCC3=CC=C(C=C3)Cl

Origin of Product

United States

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